Cas no 53226-73-6 ((3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-(Heptanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoic acid)

(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-(Heptanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoic acid structure
53226-73-6 structure
Product Name:(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-(Heptanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoic acid
CAS No:53226-73-6
MF:C36H67N5O9
MW:713.945290803909
CID:2183425
Update Time:2023-08-05

(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-(Heptanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3S,4s)-4-[[[(3s,4s)-4-[[n-(1-oxoheptyl)-l-val-l-val-]amino]-3-hydroxy-6-methylheptanoyl ]-l-ala-]amino]-3-hydroxy-6-methylheptanoic acid
    • Pepstatin D
    • (3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-(Heptanoylamino)-3-methylbutanoyl]amino]-3-methylbu
    • (3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-(Heptanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoic acid
    • Inchi: 1S/C36H67N5O9/c1-11-12-13-14-15-29(44)40-32(22(6)7)36(50)41-33(23(8)9)35(49)39-25(16-20(2)3)27(42)18-30(45)37-24(10)34(48)38-26(17-21(4)5)28(43)19-31(46)47/h20-28,32-33,42-43H,11-19H2,1-10H3,(H,37,45)(H,38,48)(H,39,49)(H,40,44)(H,41,50)(H,46,47)/t24-,25-,26-,27-,28-,32-,33-/m0/s1
    • InChI Key: SNXPHZYTIBUVKA-FSQQAFTQSA-N
    • SMILES: O[C@@H](CC(N[C@@H](C)C(N[C@H]([C@H](CC(=O)O)O)CC(C)C)=O)=O)[C@H](CC(C)C)NC([C@H](C(C)C)NC([C@H](C(C)C)NC(CCCCCC)=O)=O)=O

Computed Properties

  • Exact Mass: 713.494
  • Monoisotopic Mass: 713.494
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 50
  • Rotatable Bond Count: 25
  • Complexity: 1080
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 223

(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-(Heptanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoic acid Related Literature

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